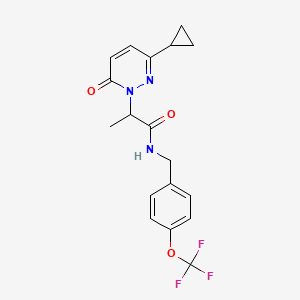![molecular formula C25H26ClN7O B2602416 (4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923514-83-4](/img/structure/B2602416.png)
(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring . The presence of these groups suggests that this compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthetic strategy has been demonstrated to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the triazolopyrimidine ring and the piperazine ring suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The presence of the triazolopyrimidine ring and the piperazine ring suggests that this compound could participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the phenyl ring, the triazolopyrimidine ring, and the piperazine ring. For instance, 4-tert-butylphenol, which contains a phenyl ring, is reported to be a white solid with a distinct phenolic odor .
Scientific Research Applications
Synthesis and Characterization
Research on related compounds emphasizes the synthesis of novel triazole and pyrazole derivatives, highlighting the structural diversity and complexity achievable in heterocyclic chemistry. For instance, the synthesis of novel 1,2,4-triazole derivatives exhibiting antimicrobial activities suggests the potential utility of these compounds in developing new therapeutic agents or materials with antimicrobial properties (Bektaş et al., 2007). Similarly, studies on pyrazole carboxamide derivatives, including those containing a piperazine moiety, have been characterized by various spectroscopic techniques, indicating a methodological approach to understanding the structural attributes of these compounds (Lv et al., 2013).
Antimicrobial Activities
Compounds with structures similar to the one have been investigated for their antimicrobial potential. For example, derivatives synthesized from the reactions of various ester ethoxycarbonylhydrazones with primary amines were screened for antimicrobial activities, with some showing good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor and Anticancer Activity
The exploration of heterocyclic compounds' antitumor and anticancer activities has been a significant area of research. For instance, triazine derivatives bearing a piperazine amide moiety have been synthesized and investigated for their potential anticancer activities against breast cancer cells, demonstrating promising antiproliferative agents (Yurttaş et al., 2014).
Analytical Method Development
The analytical quantification of similar compounds in biological matrices is crucial for understanding their pharmacokinetics and bioavailability. An example includes the development of a quantification method for a novel T-type calcium channel blocker in rat plasma, showcasing the importance of analytical chemistry in drug development processes (Noh et al., 2011).
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O/c1-25(2,3)18-6-4-17(5-7-18)24(34)32-14-12-31(13-15-32)22-21-23(28-16-27-22)33(30-29-21)20-10-8-19(26)9-11-20/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZVCVBKMUKYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

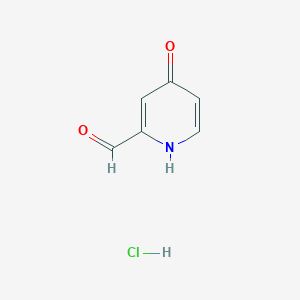
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)
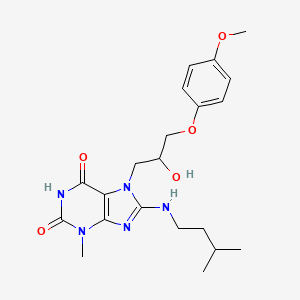
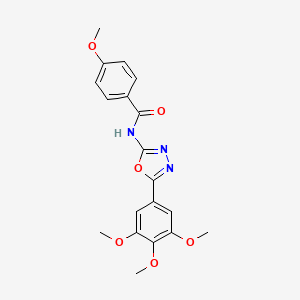
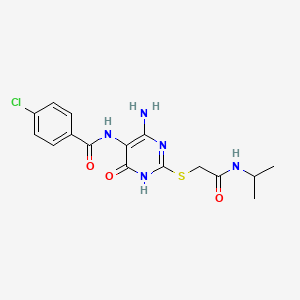
![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)
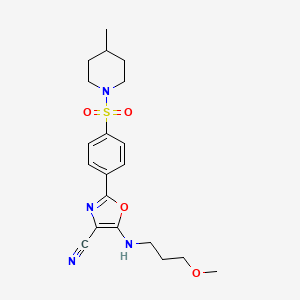
![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)
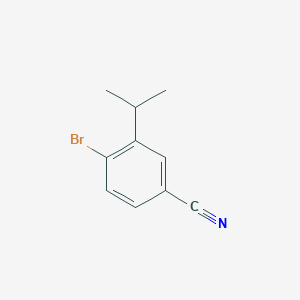
![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)
